4-Bromoisoquinolin-7-ol
Description
Properties
IUPAC Name |
4-bromoisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-5-11-4-6-3-7(12)1-2-8(6)9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNWBRUGWWTJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Methodologies
Several synthetic strategies have been reported for the preparation of halogenated isoquinolines, including 4-bromo derivatives. The methods generally involve:
- Palladium-catalyzed intramolecular cyclization
- Selective bromination of isoquinoline precursors
- Functional group transformations on preformed isoquinoline cores
Below are detailed methods relevant to 4-bromoisoquinolin-7-ol or closely related compounds, with emphasis on reaction conditions, catalysts, and yields.
Palladium-Catalyzed Intramolecular Cyclization Method
A notable method for synthesizing 4-bromoisoquinoline derivatives involves palladium-catalyzed intramolecular cyclization of o-phenylethynyl benzyl azides:
| Parameter | Details |
|---|---|
| Starting material | o-Phenylethynyl benzyl azide (0.3 mmol) |
| Catalyst | Palladium bromide (PdBr2), 1 mol% |
| Co-catalyst | Copper bromide (CuBr), 0.3 mmol |
| Additives | Acetic acid (0.3 mmol) |
| Solvent | 1,2-Dichloroethane/Water (5 mL/0.1 mL) |
| Temperature | 60°C |
| Reaction time | 22 hours |
| Workup | Filtration, aqueous washes, ethyl acetate extraction, drying over Na2SO4 |
| Purification | Silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) |
| Yield | 83% isolated yield of 3-phenyl-4-bromoisoquinolin-1(2H)-one, purity >99% |
This protocol demonstrates efficient formation of brominated isoquinoline derivatives with high selectivity and yield.
A variation at 80°C using 2-(4-methoxyphenyl)ethynylbenzyl azide and increased catalyst loading (5 mol% PdBr2) afforded 3-(4-methoxyphenyl)-4-bromoisoquinoline derivatives in 42% yield under similar workup conditions.
Selective Bromination of Isoquinolin-7-ol Precursors
Selective bromination at the 4-position of isoquinolin-7-ol can be achieved using bromine or brominating agents under controlled conditions:
- The bromination typically requires mild conditions to avoid multiple substitution.
- Solvent choice (e.g., acetic acid or dimethylformamide) and temperature control are critical for regioselectivity.
- Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine are used depending on substrate sensitivity.
This approach is often applied to isoquinolin-7-ol or methoxy-substituted derivatives, followed by demethylation if necessary to yield the hydroxy compound at the 7-position.
Multi-Step Organic Synthesis via Intermediate Formation
A multi-step synthetic route involves:
- Starting from substituted benzaldehydes or benzyl azides.
- Formation of isoquinoline intermediates through Pictet-Gams or related cyclization reactions.
- Subsequent bromination at the 4-position.
- Oxidation or demethylation steps to introduce the hydroxyl group at the 7-position.
For example, starting from 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal, a Pictet-Gams reaction followed by oxidation and radical reactions can yield brominated isoquinolinols with moderate overall yield (~35%).
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Catalyst loading and temperature: Increasing PdBr2 catalyst loading from 1 mol% to 5 mol% and raising temperature from 60°C to 80°C can affect yield and reaction time but may reduce selectivity.
- Solvent system: The use of mixed solvent systems (e.g., 1,2-dichloroethane/water) facilitates catalyst activity and product solubility.
- Purification: Silica gel chromatography with petroleum ether/ethyl acetate mixtures is effective for isolating high-purity this compound derivatives.
- Reaction monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress and endpoint.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of various substituted isoquinolines.
Oxidation Reactions: Formation of isoquinoline quinones.
Reduction Reactions: Formation of dihydroisoquinolines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibitors of Bromodomain Proteins :
- 4-Bromoisoquinolin-7-ol has been studied as a selective inhibitor for bromodomain-containing protein 7 (BRD7), which plays a role in various cancers. The compound was designed to occupy a unique binding pocket in BRD7, demonstrating submicromolar affinity and selectivity over BRD9, another bromodomain protein . This selectivity is crucial for developing targeted cancer therapies.
-
Anticancer Activity :
- Research indicates that derivatives of isoquinoline compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that modifications to the isoquinoline structure can lead to enhanced activity against specific cancer types, including prostate cancer .
- Drug Design and Development :
Biological Studies
- Mechanistic Studies :
- Cell-Based Models :
Data Summary
Case Studies
-
BRD7 Inhibition in Prostate Cancer :
- A study demonstrated that compounds derived from this compound could stabilize the BRD7 bromodomain, leading to increased selectivity and efficacy in prostate cancer cell lines. The binding affinity was measured using fluorescence polarization assays, confirming the potential for therapeutic development .
- Synthesis of Isoquinoline Derivatives :
Mechanism of Action
The mechanism of action of 4-Bromoisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
The structural and functional properties of 4-Bromoisoquinolin-7-ol can be contextualized by comparing it to positional isomers, halogenated analogs, and derivatives with additional functional groups. Below is a detailed analysis:
Positional Isomers
Positional isomers differ in the placement of substituents on the isoquinoline scaffold, significantly altering reactivity and applications.
Key Insights :
- All three isomers share identical molecular formulas but exhibit divergent electronic environments due to bromine placement. For instance, the 4- and 8-bromo derivatives may display enhanced steric hindrance compared to the 6-bromo isomer, influencing their reactivity in cross-coupling reactions.
Halogenated Derivatives with Additional Substituents
Adding halogens or functional groups modifies polarity, solubility, and biological activity.
Key Insights :
- 4-Bromoquinolin-7-ol (quinoline backbone) differs from isoquinoline derivatives in ring structure, leading to distinct photophysical properties suited for optical materials .
Methoxy-Substituted Analogs
Methoxy groups alter solubility and metabolic stability.
Key Insights :
- The methoxy group at position 6 and hydroxyphenylmethyl substitution at position 1 in this analog suggest enhanced antioxidant activity compared to simpler brominated derivatives .
Biological Activity
4-Bromoisoquinolin-7-ol is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 7-position of the isoquinoline structure. This unique configuration contributes to its reactivity and biological activity. The compound can be represented by the following chemical structure:
The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom and hydroxyl group are crucial for its binding affinity to specific enzymes and receptors, influencing several biochemical pathways. Current research indicates that it may act as an inhibitor or modulator of key enzymes involved in cancer progression and microbial resistance.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV-4-11 (Leukemia) | 1.19 | Induction of apoptosis |
| MOLM-13 (Leukemia) | 1.00 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 2.5 | Activation of caspase pathways |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Synthesis and Evaluation : A study focused on synthesizing derivatives of isoquinoline, including this compound, evaluated their inhibitory effects on MYLK4, a kinase implicated in cancer progression. The results indicated that this compound showed promising inhibitory activity with an IC50 value comparable to established inhibitors .
- Antimicrobial Efficacy : Another case study explored the antimicrobial efficacy of various isoquinoline derivatives, including this compound, against resistant strains of bacteria. The findings suggested that modifications at specific positions could enhance antibacterial activity, paving the way for new antibiotic formulations .
- Mechanistic Insights : Research investigating the cellular mechanisms revealed that treatment with this compound led to significant changes in gene expression related to apoptosis and cell cycle regulation in cancer cells, underscoring its potential as a therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 4-Bromoisoquinolin-7-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : A regioselective bromination strategy is critical. Start with isoquinolin-7-ol derivatives and use N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC. For purification, employ flash column chromatography with ethyl acetate/methanol/triethylamine (96:2:2) gradients to isolate the product efficiently . Optimize solvent polarity (e.g., dichloromethane or THF) to enhance yield, and characterize intermediates via H NMR to confirm regioselectivity.
Q. How can researchers address solubility challenges during in vitro assays involving this compound?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to improve aqueous solubility while avoiding cytotoxicity. For spectroscopic studies, prepare stock solutions in methanol or acetonitrile. If precipitation occurs, consider salt formation (e.g., hydrochloride salts) or surfactant-assisted solubilization (e.g., Tween-80). Validate solubility profiles using dynamic light scattering (DLS) or UV-Vis spectroscopy to ensure compound stability .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Combine H/C NMR to verify aromatic proton environments and carbon frameworks. For example, the hydroxyl group at position 7 typically appears as a singlet near δ 6.19 ppm in H NMR . High-resolution mass spectrometry (HRMS) with electron ionization (EI) confirms molecular weight (e.g., observed m/z 297.0999 vs. calculated 297.1001 for analogous compounds) . IR spectroscopy can identify hydroxyl (ν ≈ 3410 cm) and bromine-related stretching frequencies.
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the isoquinoline scaffold be resolved for targeted bromination at position 4?
- Methodological Answer : Employ directing groups (e.g., methoxy or benzyloxy) at position 7 to guide bromination to position 4. Use computational modeling (DFT calculations) to predict electron density distribution and reaction pathways. Validate with control experiments using deuterated analogs or competitive bromination studies. For example, steric hindrance from substituents at position 6 may favor bromination at position 4 .
Q. What strategies are effective for reconciling contradictions in biological activity data across different assay systems?
- Methodological Answer : Conduct a systematic contradiction analysis:
- Step 1 : Compare assay conditions (e.g., pH, temperature, cell lines) to identify variables affecting activity.
- Step 2 : Use constraint-based simulation (e.g., over-constraining/relaxing parameters) to isolate conflicting factors .
- Step 3 : Validate hypotheses via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC).
Document inconsistencies in a contradiction matrix and prioritize resolution based on statistical significance (e.g., ANOVA) .
Q. How can computational modeling enhance the design of this compound derivatives for selective receptor binding?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes against target receptors like kinase domains. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing bromine) with activity. Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. For example, the bromine atom at position 4 may enhance hydrophobic interactions in ATP-binding pockets .
Q. What protocols ensure reproducibility in biological activity assays for this compound under varying experimental conditions?
- Methodological Answer : Standardize protocols using the following:
- Cell lines : Use authenticated, low-passage cells (e.g., HEK293 or HepG2) with consistent culture media.
- Compound handling : Store this compound at 0–6°C in inert atmospheres to prevent degradation .
- Dose-response curves : Perform triplicate experiments with positive/negative controls (e.g., staurosporine for kinase inhibition).
Analyze data using nonlinear regression (GraphPad Prism) and report IC values with 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
